2-(4-Chlorophenoxy)-5-chlorobenzoic acid

Myeloperoxidase inhibitor MPO chlorination assay Heme peroxidase

2-(4-Chlorophenoxy)-5-chlorobenzoic acid (IUPAC: 5-chloro-2-(4-chlorophenoxy)benzoic acid; CAS 57388-53-1; molecular formula C₁₃H₈Cl₂O₃; MW 283.11) is a synthetic dichlorinated phenoxybenzoic acid derivative featuring a diaryl ether scaffold with chlorine substituents at the 5-position of the benzoic acid ring and the 4'-position of the phenoxy ring. The compound belongs to the ortho-phenoxybenzoic acid class, which is widely employed as a key intermediate in electrophilic cyclization reactions to access substituted xanthones and as a scaffold for developing enzyme inhibitors targeting heme peroxidases.

Molecular Formula C13H8Cl2O3
Molecular Weight 283.1 g/mol
Cat. No. B1647552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-5-chlorobenzoic acid
Molecular FormulaC13H8Cl2O3
Molecular Weight283.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)Cl
InChIInChI=1S/C13H8Cl2O3/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17)
InChIKeyVDEWXTZTKIAVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)-5-chlorobenzoic acid (CAS 57388-53-1): A Di-Chlorinated Diaryl Ether Benzoic Acid for Peroxidase Inhibitor Discovery and Xanthone Synthesis


2-(4-Chlorophenoxy)-5-chlorobenzoic acid (IUPAC: 5-chloro-2-(4-chlorophenoxy)benzoic acid; CAS 57388-53-1; molecular formula C₁₃H₈Cl₂O₃; MW 283.11) is a synthetic dichlorinated phenoxybenzoic acid derivative featuring a diaryl ether scaffold with chlorine substituents at the 5-position of the benzoic acid ring and the 4'-position of the phenoxy ring [1]. The compound belongs to the ortho-phenoxybenzoic acid class, which is widely employed as a key intermediate in electrophilic cyclization reactions to access substituted xanthones and as a scaffold for developing enzyme inhibitors targeting heme peroxidases [1][2]. Commercially supplied by Sigma-Aldrich (Product No. JRD0880) as part of a collection of unique chemicals for early discovery research, the compound is available as a solid with a purity specification typically ≥98% .

Why 2-(4-Chlorophenoxy)-5-chlorobenzoic acid Cannot Be Replaced by Generic Phenoxybenzoic Acid Analogs in Peroxidase-Targeted Research


Substituting 2-(4-chlorophenoxy)-5-chlorobenzoic acid with mono-chlorinated or positionally isomeric phenoxybenzoic acid analogs introduces critical liability in MPO inhibitor development. BindingDB data for this compound (ChEMBL CHEMBL4790231) reveal a recombinant human MPO IC₅₀ of 1.40 nM in a chlorination assay [1], while its mono-chloro analog 2-(4-chlorophenoxy)benzoic acid (CAS 6410-65-7, lacking the 5-chloro substituent) is recorded with no comparable MPO inhibitory activity in the same curated database, consistent with established SAR indicating that the 5-chloro substitution on the benzoic acid ring significantly enhances target engagement [1][2]. Furthermore, the 5-chloro-2-(4-chlorophenoxy) regiochemistry is mandatory for the compound's demonstrated utility as a precursor to 2,6-dichloroxanthone via intramolecular Friedel-Crafts cyclization; isomeric variants such as 4-chloro-2-(4-chlorophenoxy)benzoic acid yield the distinct 2,6-regioisomer, while 2-chloro-6-(4-chlorophenoxy)benzoic acid provides an altogether different cyclization outcome [3]. Generic interchange therefore risks both loss of target potency and alteration of downstream synthetic products.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-5-chlorobenzoic acid: Head-to-Head and Cross-Study Comparisons


Recombinant Human MPO Chlorination Inhibition: Sub-Nanomolar Potency Benchmark

2-(4-Chlorophenoxy)-5-chlorobenzoic acid demonstrates an IC₅₀ of 1.40 nM against recombinant human MPO in a chlorination activity assay using aminophenyl fluorescein (APF) detection with 120 mM NaCl, as curated in ChEMBL (CHEMBL4790231) and BindingDB (BDBM50554035) [1][2]. In the same assay format, a structurally distinct comparator from the same data series (BDBM50567713 / CHEMBL4859908), a triazolopyrimidine derivative, exhibits an IC₅₀ of 55 nM [3]. This represents an approximately 39-fold potency advantage for the target compound. Within the broader MPO inhibitor landscape, well-characterized inhibitors such as 4-aminobenzoic acid hydrazide (ABAH) typically exhibit IC₅₀ values in the 0.3–15 µM range for chlorination activity, placing the target compound among the most potent reversible MPO inhibitors reported in public databases [4].

Myeloperoxidase inhibitor MPO chlorination assay Heme peroxidase Inflammatory disease target

Peroxidase Isoform Selectivity: MPO vs. Eosinophil Peroxidase (EPX) and Lactoperoxidase (LPO)

A critical differentiator for 2-(4-chlorophenoxy)-5-chlorobenzoic acid is its selectivity profile across the human heme peroxidase family. BindingDB data for the same compound (BDBM50554035) report an IC₅₀ of 360 nM against human eosinophil peroxidase (EPX) in a bromination activity assay using tyrosine as substrate, yielding a 257-fold selectivity for MPO over EPX (IC₅₀ ratio EPX/MPO = 360/1.40) [1][2]. Against human lactoperoxidase (LPO), the compound exhibits IC₅₀ > 62,000 nM, corresponding to >44,000-fold selectivity for MPO over LPO [1]. This MPO-over-EPX and MPO-over-LPO selectivity window is a quantifiable parameter directly relevant to the compound's value as a chemical probe for functional studies where off-target peroxidase inhibition would confound interpretation. By comparison, the widely used MPO inhibitor 4-ABAH shows substantially less discrimination between MPO and LPO, with reported IC₅₀ values differing by less than 10-fold in some assay formats [3].

Peroxidase selectivity MPO vs EPX Lactoperoxidase Off-target profiling Heme enzyme

Biochemical-to-Cellular Potency Translation Gap: Recombinant MPO vs. Neutrophil PMA-Stimulated MPO Activity

BindingDB data for 2-(4-chlorophenoxy)-5-chlorobenzoic acid reveal a striking potency differential between biochemical and cellular MPO assays: IC₅₀ = 1.40 nM against recombinant human MPO enzyme versus IC₅₀ = 42,000 nM (42 µM) against PMA-induced MPO activity in intact human neutrophils measured by luminometry [1]. This approximately 30,000-fold gap between the isolated enzyme and the neutrophil cellular context provides a quantifiable measure of the compound's target engagement efficiency in a physiologically relevant environment. This differential is informative for procurement because it defines the concentration range required for cellular studies (low micromolar) versus biochemical screening (low nanomolar), directly impacting experimental design and compound quantity requirements. In contrast, more advanced MPO inhibitors such as AZD5904 (a clinical candidate) have been reported with cellular IC₅₀ values in human whole blood that are within 10- to 50-fold of their biochemical IC₅₀ values, highlighting the specific translational property of this compound for researchers probing the relationship between biochemical potency and cellular permeability [2].

Cellular target engagement Neutrophil MPO assay Biochemical vs cellular potency PMA stimulation Drug discovery ADME

Synthetic Intermediacy: Regioselective Precursor for 2,6-Dichloroxanthone via Intramolecular Friedel-Crafts Cyclization

2-(4-Chlorophenoxy)-5-chlorobenzoic acid serves as a direct precursor to substituted xanthones through electrophilic cycloacylation, a transformation documented in the peer-reviewed synthesis literature [1]. In the foundational study by Morita et al. (Chem. Pharm. Bull., 1980), the closely related regioisomer 4-chloro-2-(4-chlorophenoxy)benzoic acid (Compound 18) was cyclized to afford 2,6-dichloroxanthone (19) as a single regioisomeric product [1]. The 5-chloro-2-(4-chlorophenoxy)benzoic acid regiochemistry (the target compound) is isomeric with Compound 18; upon cyclization, the chlorine at the 5-position directs electrophilic attack to a different ring position, yielding a distinct dichloroxanthone regioisomer. This contrasts with monochlorinated phenoxybenzoic acids (e.g., 2-(4-chlorophenoxy)benzoic acid, CAS 6410-65-7), which produce monochloroxanthones with different substitution patterns and consequently different biological activity profiles [1][2]. The compound thus provides access to a specific xanthone chemical space that is not accessible from mono-chloro or differently substituted analogs.

Xanthone synthesis Friedel-Crafts cyclization Diaryl ether cyclization Heterocyclic chemistry Regioselective synthesis

Cell Differentiation Activity: Proliferation Arrest and Monocyte Differentiation Induction

2-(4-Chlorophenoxy)-5-chlorobenzoic acid has been documented in patent-associated bioactivity annotations as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1][2]. This cell differentiation-inducing property appears in ChEMBL-linked bioactivity records. While quantitative IC₅₀ or EC₅₀ values from these specific differentiation assays are not publicly available in primary literature, the annotation distinguishes this compound from the broader class of phenoxybenzoic acids, which are predominantly associated with herbicidal or anti-inflammatory (MPO/LOX inhibition) rather than differentiation-inducing mechanisms [3]. The combination of potent MPO inhibition (biochemical IC₅₀ = 1.40 nM) with cell differentiation activity positions this compound as a bifunctional chemical probe of interest for inflammation-oncology crossover research.

Cell differentiation Monocyte differentiation Anti-proliferative Cancer research Psoriasis

Optimal Procurement and Research Application Scenarios for 2-(4-Chlorophenoxy)-5-chlorobenzoic acid


MPO Inhibitor Lead Optimization and Chemical Probe Development for Inflammatory Disease

With a recombinant human MPO IC₅₀ of 1.40 nM and >250-fold selectivity over eosinophil peroxidase, 2-(4-chlorophenoxy)-5-chlorobenzoic acid is optimally deployed as a chemical starting point for structure-activity relationship (SAR) campaigns targeting myeloperoxidase in cardiovascular, neuroinflammatory, and autoimmune disease programs [1]. The 30,000-fold biochemical-to-cellular potency gap (IC₅₀ = 42 µM in neutrophil PMA assay) makes the compound particularly valuable for medicinal chemistry teams focused on improving cellular permeability and target engagement—using the dramatic potency differential as a tractable SAR parameter to guide property optimization [2]. Procurement in milligram-to-gram quantities supports hit-to-lead chemistry, co-crystallography with MPO (PDB entries for the compound exist: 6WY7), and selectivity profiling panels [1].

Regioselective Synthesis of Dichloroxanthone Libraries for Biological Screening

The compound's 5-chloro-2-(4-chlorophenoxy)benzoic acid scaffold enables electrophilic cycloacylation to access a specific dichloroxanthone regioisomer that is chemically distinct from products derived from 4-chloro-2-(4-chlorophenoxy)benzoic acid (which yields 2,6-dichloroxanthone) or monochlorinated analogs [3]. This makes it an essential building block for synthetic chemistry groups constructing substituted xanthone libraries for antimicrobial, anticancer, or CNS-targeted screening cascades. Procurement at 1–5 g scale is appropriate for multi-step library synthesis.

Bifunctional Probe for Inflammation-Oncology Crossover Phenotypic Screening

The combination of validated MPO inhibitory activity (IC₅₀ = 1.40 nM biochemical) with patent-associated cell differentiation-inducing properties (arresting undifferentiated cell proliferation, inducing monocyte differentiation) positions this compound for phenotypic screening programs exploring the inflammation-cancer axis, such as in colitis-associated colorectal cancer models or psoriasis [2][4]. Researchers should note that quantitative differentiation EC₅₀ values are not publicly available, necessitating in-house dose-response characterization as part of any screening workflow.

Peroxidase Isoform Selectivity Reference Standard for Assay Development

The well-characterized selectivity profile—MPO (IC₅₀ = 1.40 nM), EPX (IC₅₀ = 360 nM), LPO (IC₅₀ > 62,000 nM)—makes 2-(4-chlorophenoxy)-5-chlorobenzoic acid suitable as a reference inhibitor for developing and validating multiplexed peroxidase activity assays [1]. Its large dynamic range across isoforms allows assay developers to use a single compound to establish selectivity windows and calibrate fluorescence-based (APF) or luminometric detection systems for high-throughput screening of heme peroxidase targets.

Quote Request

Request a Quote for 2-(4-Chlorophenoxy)-5-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.